Fmoc-met(O2)-OH
Description
Contextualization of Amino Acid Derivatives in Organic Synthesis
Amino acids are the fundamental building blocks of life, serving as the precursors for proteins, peptides, and a myriad of other essential biomolecules britannica.combloodworkslab.comagriculture.institutelibretexts.org. In organic synthesis, amino acid derivatives are indispensable tools, enabling chemists to construct intricate molecular architectures with high precision britannica.combloodworkslab.comwikipedia.org. These derivatives are functionalized forms of the natural amino acids, often modified with protecting groups or altered side chains, which allow for controlled participation in chemical reactions. The versatility of amino acid derivatives extends beyond peptide synthesis, finding applications in the creation of peptidomimetics, pharmaceuticals, and advanced materials chemimpex.comchemimpex.com. Historically, simple molecules on early Earth, such as hydrogen cyanide, water, and ammonia, are thought to have reacted under the influence of energy sources like sunlight to form amino acids, laying the groundwork for the emergence of life cam.ac.uk.
Significance of Protected Amino Acids in Peptide Chemistry
The synthesis of peptides, which are chains of amino acids linked by amide (peptide) bonds, requires careful management of the inherent reactivity of amino acid functional groups bloodworkslab.comagriculture.institutewikipedia.org. Each amino acid possesses at least an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain (R-group), which can also contain reactive functionalities bloodworkslab.comagriculture.instituteiris-biotech.deacs.org. Without appropriate protection, these groups can undergo unwanted side reactions, such as self-condensation or polymerization, leading to reduced yields and impure products wikipedia.orgiris-biotech.deacs.orgthermofisher.comresearchgate.netnih.govpeptide.comspcmc.ac.inpeptide.comthermofisher.compeptide.com.
Protected amino acids are essential for ensuring that peptide bond formation occurs selectively between the α-amino group of one amino acid and the activated carboxyl group of another. Protecting groups temporarily block these reactive sites, rendering them inert during specific synthetic steps. The ideal protecting group should confer solubility in organic solvents, remain stable under coupling conditions, be easily removable without damaging the peptide chain, and minimize side reactions like epimerization researchgate.net. Furthermore, the concept of "orthogonality" is critical in peptide synthesis, referring to the ability to selectively remove one type of protecting group without affecting others, allowing for complex synthetic strategies iris-biotech.depeptide.compeptide.comiris-biotech.de.
Overview of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely adopted temporary protecting group for the α-amino terminus of amino acids in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) acs.orgthermofisher.compeptide.compeptide.compeptide.comiris-biotech.dealtabioscience.comamericanpeptidesociety.orgpeptide.comseplite.combiotage.comcreative-peptides.comlifetein.comnih.gov. Introduced by Carpino and Han in the 1970s, the Fmoc strategy gained prominence from the 1990s onwards due to its advantageous properties compared to earlier methods like the tert-butyloxycarbonyl (Boc) strategy peptide.comaltabioscience.comseplite.combiotage.com.
The Fmoc group is characterized by its lability to bases, typically being cleaved by secondary amines such as piperidine (B6355638) in a polar solvent like dimethylformamide (DMF) thermofisher.comspcmc.ac.inaltabioscience.combiotage.comnih.govchempep.comyoutube.comuci.eduspringernature.com. This deprotection mechanism involves a base-catalyzed β-elimination, which liberates dibenzofulvene (DBF) and carbon dioxide. The highly reactive DBF intermediate is usually scavenged by the amine base to prevent unwanted side reactions with the growing peptide chain nih.govchempep.comyoutube.comspringernature.comtotal-synthesis.comresearchgate.net.
Key advantages of the Fmoc strategy include:
Mild Deprotection: The use of mild basic conditions for Fmoc removal is generally less harsh than the acidic conditions required for Boc deprotection, minimizing the risk of peptide degradation or side reactions spcmc.ac.iniris-biotech.dealtabioscience.comamericanpeptidesociety.orgbiotage.comcreative-peptides.com.
Orthogonality: The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups for amino acid side chains (e.g., tert-butyl ethers or esters). This orthogonality is crucial for selective deprotection and modification peptide.comthermofisher.comiris-biotech.dealtabioscience.comseplite.comchempep.com.
Compatibility with Automation: The mild and efficient nature of Fmoc chemistry makes it highly compatible with automated peptide synthesizers, facilitating high-throughput synthesis peptide.comaltabioscience.comamericanpeptidesociety.org.
Reaction Monitoring: The Fmoc group possesses a characteristic UV absorption, which allows for real-time monitoring of the deprotection step seplite.com.
In contrast to the Fmoc/tBu strategy, the older Boc/Bzl strategy relies on acid-labile protecting groups for both the α-amino terminus and side chains. This often necessitates the use of strong acids like hydrofluoric acid (HF) for final cleavage, which can be hazardous and incompatible with certain peptide modifications iris-biotech.debiotage.com. The Fmoc approach, by employing base-labile α-amino protection and acid-labile side-chain protection, offers a more versatile and safer orthogonal protection scheme peptide.comiris-biotech.de.
Rationale for Employing Methionine Sulfone in Peptide Design
Methionine (Met) is one of the 20 standard amino acids, notable for its sulfur-containing thioether side chain britannica.combiotage.com. This thioether moiety is susceptible to oxidation, a process that can occur both in biological systems and during chemical synthesis, leading to methionine sulfoxide (B87167) (Met(O)) and further to methionine sulfone (Met(O2)) biotage.comwisc.eduacs.org. While methionine oxidation can be a marker of oxidative stress in biological contexts, the incorporation of the oxidized forms, particularly methionine sulfone, into synthetic peptides serves specific design purposes.
Methionine sulfone (Met(O2)) represents an irreversible oxidation state of methionine wisc.eduacs.org. Unlike methionine sulfoxide, which can be enzymatically reduced back to methionine in vivo, methionine sulfone is chemically stable and does not readily revert to the thioether. The introduction of a sulfone group into a peptide sequence can significantly alter its physicochemical properties and conformational preferences. For instance, methionine sulfone has been shown to promote the formation of β-sheet structures in peptides, contrasting with the α-helical conformations often adopted by peptides containing native methionine or methionine sulfoxide wisc.edu.
The compound Fmoc-Met(O2)-OH is specifically designed to incorporate this oxidized methionine residue into a peptide chain using the established Fmoc/SPPS methodology chemimpex.comchemimpex.com. The rationale for using this compound includes:
Studying Oxidation Effects: It allows researchers to investigate the precise impact of methionine oxidation to the sulfone state on peptide structure, stability, and biological activity wisc.eduacs.org.
Conformational Control: The altered polarity and electronic properties of the sulfone group can be exploited to engineer peptides with specific secondary structures or to modulate their interactions with other molecules wisc.edu.
Enhanced Stability and Solubility: In some applications, the sulfone derivative can offer improved stability or solubility characteristics compared to the native amino acid chemimpex.comchemimpex.com.
Specialized Applications: this compound finds use in areas such as protein engineering, bioconjugation (e.g., attaching drugs or labels to peptides), and in studies of neurological functions, highlighting its utility in drug discovery and advanced biological research chemimpex.comchemimpex.com.
Synthetic Compatibility: Being an Fmoc-protected derivative, it integrates seamlessly into standard Fmoc/SPPS protocols, ensuring efficient coupling and minimal side reactions during synthesis chemimpex.comchemimpex.combiotage.com.
Data Tables
Table 1: Comparison of Fmoc and Boc Protecting Group Strategies in Peptide Synthesis
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amino Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Reagent | Base (e.g., Piperidine in DMF) | Acid (e.g., Trifluoroacetic acid - TFA) |
| Lability | Base-labile | Acid-labile |
| Side Chain Protection | Orthogonal (typically acid-labile, e.g., tBu) | Often acid-labile (e.g., Bzl), less orthogonal |
| Orthogonality | High (base vs. acid) | Lower (acid vs. acid) |
| Reaction Conditions | Mild | Can be harsher |
| Final Cleavage | TFA (for side chains and resin cleavage) | HF or TFMSA (for side chains and resin cleavage) |
| Automation | Highly compatible | Compatible, but Fmoc often preferred |
| Monitoring | UV-active | Not UV-active |
| Advantages | Mild conditions, safety, orthogonality, automation | Suitable for photolithography, less racemization risk in some cases |
| Disadvantages | Potential for aspartimide formation with piperidine | Harsher conditions, use of toxic HF, less orthogonal |
Table 2: Properties of Fmoc-L-Met(O2)-OH
| Property | Value |
| Synonym | Fmoc-L-Met(O2)-OH |
| CAS Number | 163437-14-7 |
| Purity | ≥ 98% (HPLC) |
| Molecular Formula | C₂₀H₂₁NO₆S |
| Molecular Weight | 403.5 g/mol |
| Melting Point | 151-171 °C |
| Appearance | White powder |
| Optical Rotation | [α]D20 = -14 ± 2º (C=1% in DMF) |
| Primary Application | Peptide Synthesis |
Compound List
this compound
Methionine Sulfone (Met(O2))
Methionine Sulfoxide (Met(O))
Methionine (Met)
tert-Butyloxycarbonyl (Boc)
9-Fluorenylmethyloxycarbonyl (Fmoc)
Piperidine
Dimethylformamide (DMF)
Trifluoroacetic acid (TFA)
Benzyl (Bzl)
tert-Butyl (tBu)
Hydrofluoric acid (HF)
Trifluoromethanesulfonic acid (TFMSA)
Dibenzofulvene (DBF)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKPACOHZKRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163437-14-7 | |
| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Routes and Methodologies for Fmoc Met O2 Oh
Synthesis of Nα-Fmoc-Protected Methionine Derivatives
The initial step in producing Fmoc-Met(O2)-OH is the synthesis of its precursor, Fmoc-Met-OH. This is a standard procedure in peptide chemistry, where the nucleophilic α-amino group of L-methionine is reacted with an electrophilic Fmoc-donating reagent. The Fmoc group is essential for the Fmoc/tBu solid-phase peptide synthesis strategy, acting as a temporary protecting group for the N-terminus. advancedchemtech.comoup.com
The most common method for this transformation is the Schotten-Baumann reaction. This involves the reaction of L-methionine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an aqueous basic solution, typically sodium bicarbonate or sodium carbonate, at a controlled temperature. The base deprotonates the amino group, increasing its nucleophilicity to attack the carbonyl carbon of the Fmoc reagent.
General Reaction Scheme: L-Methionine + Fmoc-OSu (or Fmoc-Cl) + Base → Fmoc-Met-OH + Byproducts
Following the reaction, the product is typically precipitated by acidifying the solution, which protonates the carboxyl group and renders the Fmoc-Met-OH insoluble in the aqueous medium. The crude product is then collected by filtration and purified.
Oxidation Protocols for Methionine Thioether to Sulfone
The thioether side chain of methionine is highly susceptible to oxidation. iris-biotech.de This oxidation occurs in a two-step process: the initial oxidation converts methionine to methionine sulfoxide (B87167) (Met(O)), and a subsequent, more forceful oxidation yields methionine sulfone (Met(O2)). iris-biotech.denih.gov While the conversion to sulfoxide is reversible in biological systems, the further oxidation to sulfone is generally considered irreversible. nih.govresearchgate.net In chemical synthesis, this final oxidation state is stable and can be intentionally introduced to modify peptide properties.
Controlled Oxidation Strategies
The conversion of Fmoc-Met-OH to this compound requires strong oxidizing conditions. The challenge lies in achieving complete oxidation to the sulfone state without causing unwanted side reactions on the Fmoc group or the amino acid backbone. Various oxidizing agents can be employed for this purpose.
Commonly used oxidants include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxymonosulfates like Oxone® (potassium peroxymonosulfate). The reaction is typically performed by dissolving Fmoc-Met-OH in a suitable organic solvent and adding the oxidant in a stoichiometric excess to drive the reaction to completion. For instance, using at least two equivalents of the oxidizing agent is necessary to ensure the conversion from the thioether past the intermediate sulfoxide to the final sulfone.
Another approach involves the use of hydrogen peroxide (H2O2) in the presence of a catalyst or in a solvent like acetic acid. The reaction conditions, including temperature, concentration of reagents, and reaction time, must be carefully monitored to ensure the desired product is formed with high selectivity.
| Oxidizing Agent | Typical Solvent(s) | Key Considerations |
| m-CPBA | Dichloromethane (DCM), Chloroform | Highly effective; requires careful temperature control to prevent side reactions. |
| Oxone® | Water/Methanol (B129727), Water/Acetonitrile (B52724) | A stable, solid reagent; reaction is often biphasic. |
| Hydrogen Peroxide | Acetic Acid, Water | Requires sufficient concentration and time to achieve full oxidation to the sulfone. |
This table provides an interactive overview of common oxidizing agents used for the synthesis of methionine sulfone derivatives.
Stereochemical Considerations in Sulfone Formation
The oxidation of methionine's sulfur atom has significant stereochemical implications. The sulfur in methionine is a prochiral center. The first oxidation step, which forms methionine sulfoxide, introduces a new chiral center at the sulfur atom. This results in the formation of a mixture of two diastereomers: (S)-methionine-(S)-sulfoxide and (S)-methionine-(R)-sulfoxide. iris-biotech.denih.govresearchgate.net The presence of these diastereomers can complicate purification and characterization of peptides containing methionine sulfoxide.
However, the subsequent oxidation of the sulfoxide to the sulfone eliminates this newly created stereocenter. The sulfur atom in methionine sulfone is bonded to two oxygen atoms, making it achiral. Consequently, this compound exists as a single, well-defined stereoisomer (assuming the starting L-methionine is enantiomerically pure). This lack of diastereomers at the sulfur position simplifies its use in peptide synthesis and the characterization of the resulting peptides. wisc.edu
Purification and Characterization Techniques for Synthesis Verification
After the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity before it can be used as a building block in peptide synthesis. sigmaaldrich.com
Purification: The primary method for purifying the crude product is recrystallization. A common procedure involves dissolving the crude material in a suitable solvent mixture, such as toluene, and allowing the pure compound to crystallize upon cooling. ajpamc.com This process effectively removes unreacted starting materials and byproducts. The purified product is then filtered, washed with a non-polar solvent to remove residual impurities, and dried under vacuum.
Characterization: A combination of analytical techniques is used to verify the structure and purity of the final this compound.
| Technique | Purpose | Expected Result for this compound |
| Mass Spectrometry (MS) | Confirms molecular weight. | The measured mass should correspond to the calculated molecular weight of C20H21NO6S (403.45 g/mol ). peptide.comsigmaaldrich.com A mass shift of +32 Da compared to Fmoc-Met-OH is indicative of the sulfone formation. iris-biotech.de |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity. | A single major peak indicates a high degree of purity (typically ≥97%). sigmaaldrich.com |
| Thin Layer Chromatography (TLC) | Monitors reaction progress and assesses purity. | A single spot with a specific Rf value confirms the purity of the compound. sigmaaldrich.com |
| Infrared (IR) Spectroscopy | Identifies functional groups. | The spectrum should show characteristic absorption bands for the sulfone group (S=O stretches), the carbamate (B1207046) of the Fmoc group (C=O stretch), and the carboxylic acid (O-H and C=O stretches). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed chemical structure. | ¹H and ¹³C NMR spectra provide information on the chemical environment of each atom, confirming the presence of the Fmoc and methionine sulfone structures. |
| Melting Point | A physical constant for purity assessment. | A sharp and defined melting point range indicates a pure compound. |
This interactive table summarizes the key techniques used to verify the successful synthesis of this compound.
Iii. Fmoc Met O2 Oh As a Building Block in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Met(O2)-OH
Solid-phase peptide synthesis (SPPS) remains the cornerstone for the efficient and automated production of peptides. The Fmoc/tBu strategy is the most widely adopted approach in this field, and this compound integrates seamlessly into this methodology.
Integration into Fmoc/tBu Orthogonal Protection Strategy
The Fmoc/tBu strategy relies on an orthogonal protecting group scheme, where the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, typically removed by piperidine (B6355638), while the side-chain protecting groups (e.g., tert-butyl, tBu) and the resin linker are acid-labile, cleaved by trifluoroacetic acid (TFA) nih.govbachem.comcsic.es. This compound fits optimally into this strategy due to the inherent stability of its sulfone group. The sulfone moiety is resistant to both the basic conditions used for Fmoc deprotection and the acidic conditions employed for final cleavage from the resin, thus preserving its integrity throughout the synthetic process sigmaaldrich.comiris-biotech.de. This stability ensures that the methionine sulfone residue is incorporated precisely as intended within the peptide sequence.
Coupling Efficiencies and Reaction Kinetics
This compound is coupled into growing peptide chains using standard Fmoc SPPS protocols and a range of activating reagents. Common coupling systems include phosphonium (B103445) or uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in conjunction with additives like Oxyma Pure or HOBt (Hydroxybenzotriazole) luxembourg-bio.comrsc.org. Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) are also frequently employed.
While specific quantitative coupling efficiency data for this compound is not always detailed in general literature, it is understood that Fmoc-amino acid derivatives, when used in appropriate excess and with optimized coupling reagents and conditions, achieve high coupling efficiencies, often exceeding 99% researchgate.net. The presence of the sulfone group is generally stable and does not inherently impede the coupling process. In fact, modified amino acids can sometimes lead to improved reaction conditions or yields compared to their unmodified counterparts chemimpex.com. The kinetics of the coupling reaction are influenced by the choice of activator, solvent, and reaction time, with optimized protocols aiming for complete conversion in each synthetic cycle luxembourg-bio.comrsc.org.
Table 1: Common Coupling Reagents in Fmoc SPPS
| Activator/Coupling Reagent | Common Additive | Typical Efficiency (General) |
| HATU | HOAt | High |
| HCTU | Oxyma Pure | High |
| DIC | Oxyma Pure | High |
| COMU | Oxyma Pure | High |
Resin Compatibility and Loading Considerations
This compound is compatible with a wide array of resins commonly used in Fmoc SPPS, including polystyrene-based resins functionalized with linkers such as Wang, Rink Amide, and 2-chlorotrityl resins bachem.comacs.orgresearchgate.net. The selection of the resin and linker is critical for efficient peptide synthesis and subsequent cleavage. The sulfone moiety of this compound remains stable during the resin swelling and initial loading steps, ensuring its proper attachment to the solid support. Loading capacity can vary depending on the specific resin and the amino acid derivative, with methionine derivatives generally exhibiting favorable loading characteristics sigmaaldrich.com.
Strategic Placement of Methionine Sulfone Residues in Peptide Sequences
Methionine residues are inherently susceptible to oxidation, readily converting first to methionine sulfoxide (B87167) and subsequently to methionine sulfone, particularly under oxidative stress mdpi.compeptide.com. The use of this compound allows for the deliberate and controlled incorporation of the methionine sulfone moiety into a peptide sequence, offering distinct advantages in peptide design and function.
The placement of methionine sulfone residues can significantly alter the physicochemical properties and biological activity of peptides. For instance, studies have demonstrated that methionine sulfone residues can substantially enhance the affinity of peptides for certain enzymes. In experiments involving Human Neutrophil Elastase (HNE), peptides incorporating a methionine sulfone at the P3 position exhibited a notable increase in enzyme affinity, showing a 49.4-fold enhancement in inhibition compared to their non-oxidized counterparts nih.gov.
Furthermore, the oxidation state of methionine can influence peptide secondary structure. The conversion of methionine to its sulfone form alters residue polarity, potentially inducing conformational shifts. For example, it can drive transitions from R-helical structures to β-strand conformations by modifying the amphiphilic ordering within the peptide wisc.edu. In some synthetic strategies, incorporating the oxidized form of methionine, such as this compound, can also simplify purification processes. The resulting oxidized peptide can be purified more readily, and the methionine residue can subsequently be reduced back to its native form if desired peptide.compeptide.com.
Table 2: Impact of Methionine Sulfone on Enzyme Affinity
| Peptide Substrate | Position of Met(O2) | Enzyme | Affinity Enhancement (fold) |
| Ac-RM(O2)AV-H | P3 | HNE | 49.4 |
Solution-Phase Peptide Synthesis with this compound
While SPPS is the dominant methodology, Fmoc chemistry is also applicable to solution-phase peptide synthesis nih.gov. The direct incorporation of the methionine sulfone moiety via this compound offers advantages in this context as well.
Adaptation of Coupling Conditions for Solution-Phase
In solution-phase peptide synthesis, methionine residues are susceptible to oxidation, particularly in acidic or neutral environments, potentially forming methionine sulfoxide or sulfone mdpi.comdelivertherapeutics.com. The use of this compound circumvents the issue of unintended in-situ oxidation by directly introducing the stable sulfone form. Standard coupling reagents and conditions successful in SPPS, such as carbodiimides (e.g., DIC) with additives (e.g., Oxyma Pure) or phosphonium/uronium salts (e.g., HATU), can be adapted for solution-phase coupling of this compound luxembourg-bio.comrsc.org. The sulfone group is expected to remain stable under typical solution-phase Fmoc deprotection procedures (e.g., using piperidine) and subsequent coupling steps. While specific research detailing the kinetics and efficiencies of this compound coupling in solution phase is less abundant than for SPPS, the general principles of solution-phase Fmoc peptide synthesis apply, emphasizing efficient activation and coupling while preserving the integrity of the sulfone moiety.
Compound Name List:
this compound (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methionine sulfone)
Fmoc (9-fluorenylmethyloxycarbonyl)
Methionine (Met)
Methionine sulfone (Met(O2))
Methionine sulfoxide (Met(O))
tBu (tert-butyl)
Piperidine
DIPEA (N,N-diisopropylethylamine)
DIC (N,N'-Diisopropylcarbodiimide)
Oxyma Pure
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
HOBt (Hydroxybenzotriazole)
TFA (Trifluoroacetic acid)
HNE (Human Neutrophil Elastase)
Purification Methodologies in Solution-Phase Peptide Elongation
The synthesis of peptides in solution phase, utilizing Fmoc-protected amino acids such as this compound, necessitates rigorous purification steps to ensure the integrity and purity of the final peptide product. While specific purification protocols for this compound itself during solution-phase elongation are not extensively detailed in the provided literature, general strategies for purifying peptides synthesized via Fmoc chemistry in solution are well-established. These methods aim to remove unreacted starting materials, coupling reagents, by-products, and truncated sequences.
Common purification techniques employed in solution-phase peptide synthesis include:
Extraction: Liquid-liquid extraction is often used to separate the peptide from soluble impurities based on differential solubility in various solvents and pH adjustments.
Precipitation/Crystallization: Inducing precipitation or crystallization of the peptide from a suitable solvent system can effectively remove soluble impurities.
Chromatography: Various chromatographic methods are paramount for achieving high purity.
Silica Gel Chromatography: Useful for separating peptides based on polarity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely adopted technique for final peptide purification, employing a gradient of water and organic solvents (typically acetonitrile) with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). RP-HPLC offers high resolution and is effective for separating peptides with subtle differences in hydrophobicity thermofisher.com.
The choice of purification method depends on the peptide's length, amino acid composition, solubility, and the nature of the impurities present. For peptides incorporating this compound, the presence of the sulfone group may influence solubility and chromatographic behavior, requiring optimization of purification parameters.
Advanced Synthetic Techniques Incorporating this compound
Microwave (MW) irradiation has emerged as a powerful tool to accelerate various steps in peptide synthesis, including those involving Fmoc-protected amino acids. This technology offers several advantages over conventional heating methods, leading to faster reaction kinetics, reduced synthesis times, and often improved coupling efficiencies and yields mdpi.comnih.gov.
When this compound is used in microwave-assisted solid-phase peptide synthesis (MW-SPPS), the microwave energy efficiently heats the reaction mixture, promoting rapid deprotection of the Fmoc group and accelerated coupling of the incoming amino acid. While specific studies detailing the direct use of this compound under MW conditions are not explicitly highlighted, its compatibility with standard Fmoc protocols suggests its seamless integration into MW-enhanced synthesis. The general benefits observed in MW-assisted Fmoc SPPS are applicable to all standard Fmoc-amino acids, including this compound.
Table 1: Comparison of Microwave-Assisted SPPS vs. Standard SPPS
| Feature | Standard SPPS | Microwave-Assisted SPPS |
| Reaction Time | Hours per coupling/deprotection cycle | Minutes per cycle |
| Heating Method | Convection/conduction | Dielectric heating |
| Reaction Kinetics | Slower | Significantly accelerated |
| Yield | Generally good, can be lower for difficult sequences | Often higher, especially for challenging sequences |
| Purity | Good, but can be affected by longer reaction times | Often improved due to reduced side reactions |
| Energy Efficiency | Lower | Higher |
Data compiled from general observations in peptide synthesis literature mdpi.comnih.gov.
Automated peptide synthesizers have revolutionized peptide synthesis by enabling precise, reproducible, and high-throughput production of peptides. This compound is fully compatible with these platforms, which are designed to handle a wide array of Fmoc-protected amino acids google.combachem.com.
Automated synthesis platforms meticulously control the sequential addition of Fmoc-protected amino acids, coupling reagents, and washing solvents. The process typically involves:
Fmoc Deprotection: Removal of the N-terminal Fmoc group using a base (e.g., piperidine).
Washing: Removal of reagents and by-products.
Coupling: Activation and addition of the next Fmoc-protected amino acid.
Washing: Removal of excess reagents and by-products.
These cycles are repeated automatically for each amino acid in the sequence. The use of this compound on these platforms follows the same principles. Furthermore, many modern automated synthesizers integrate microwave technology, combining the speed and efficiency of MW irradiation with the precision of automation, further optimizing the synthesis of peptides containing specialized amino acids like this compound acs.org.
Table 2: Key Features of Automated Fmoc Peptide Synthesis
| Feature | Description |
| Precision | Accurate dispensing of reagents and solvents, controlled reaction times. |
| Reproducibility | Consistent execution of synthesis cycles, minimizing batch-to-batch variability. |
| High-Throughput | Ability to synthesize multiple peptides in parallel or long sequences efficiently. |
| Fmoc Chemistry | Base-labile Fmoc group is compatible with automated deprotection cycles. |
| Monitoring | Some platforms offer real-time monitoring of Fmoc deprotection (e.g., UV absorption of dibenzofulvene). |
| MW Integration | Many systems incorporate microwave heating to accelerate coupling and deprotection steps. |
| Building Blocks | Compatible with a wide range of standard and modified Fmoc-amino acids, including this compound google.com. |
General features of automated Fmoc peptide synthesis.
Compound List:
this compound
Iv. Chemical Reactivity and Stability of Fmoc Met O2 Oh in Peptide Synthesis
Stability of the Sulfone Moiety under SPPS Conditions
The methionine sulfone moiety in Fmoc-Met(O2)-OH is a key feature that dictates its behavior during peptide chain elongation and final cleavage.
Methionine, in its native thioether form, is susceptible to oxidation, primarily to methionine sulfoxide (B87167) (Met(O)) and further to methionine sulfone (Met(O2)) by atmospheric oxygen or reactive oxygen species encountered during SPPS iris-biotech.de. This compound, by definition, already possesses the sulfur atom in its highest oxidation state, the sulfone. This pre-oxidation renders the sulfur atom inert to further oxidation under typical SPPS conditions. Consequently, during the repetitive cycles of Fmoc deprotection and amino acid coupling, the Met(O2) residue remains unchanged, ensuring its integrity within the growing peptide chain iris-biotech.de. Unlike the native methionine, which requires careful handling to prevent unwanted oxidation, the sulfone derivative is inherently stable against oxidative degradation throughout the synthesis elongation phase. There is no significant evidence suggesting that the sulfone moiety undergoes reduction under the mild basic conditions used for Fmoc deprotection or the coupling conditions employed in SPPS.
The final step in SPPS involves cleaving the synthesized peptide from the solid support and simultaneously removing any remaining side-chain protecting groups. This is typically achieved using strong acidic cocktails, most commonly trifluoroacetic acid (TFA) thermofisher.comsigmaaldrich.com. The sulfone group in this compound is highly stable under these acidic conditions. TFA, along with common scavengers such as triisopropylsilane (B1312306) (TIS), water, or thioanisole, is used to quench reactive carbocations generated from protecting groups and linkers, thereby preventing side reactions with sensitive amino acid residues like tryptophan, cysteine, and tyrosine thermofisher.comsigmaaldrich.comsigmaaldrich.com. The sulfone moiety itself does not participate in these carbocation-scavenging reactions and remains intact during the cleavage process. Its chemical inertness to the acidic environment and the scavengers employed ensures that the Met(O2) residue is preserved in the final peptide product without undergoing degradation or unwanted modifications. For instance, the sulfone group is stable in response to TFA mdpi.com.
Role of the Fmoc Protecting Group in this compound Chemistry
The fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary amine protecting group on the α-amino nitrogen of methionine sulfone, facilitating its controlled incorporation into the peptide chain.
The Fmoc group is characterized by its lability to bases, a property that underpins its utility in SPPS wikipedia.org. The deprotection mechanism typically proceeds via an E1cB (unimolecular elimination, conjugate base) pathway. In the presence of a secondary amine base, such as piperidine (B6355638), a proton is abstracted from the methylene (B1212753) group adjacent to the carbamate (B1207046) linkage. This leads to the elimination of dibenzofulvene, a highly UV-absorbent byproduct, and the liberation of the free amine wikipedia.org. This mechanism is crucial for the stepwise addition of amino acids, as it allows for the selective unmasking of the N-terminus without affecting other acid-labile or base-labile protecting groups on amino acid side chains.
The standard and most widely adopted reagent for Fmoc deprotection in SPPS is a solution of 20% piperidine in N,N-dimethylformamide (DMF) wikipedia.orgscholaris.ca. Piperidine is favored because it efficiently cleaves the Fmoc group and, importantly, reacts with the dibenzofulvene byproduct to form a stable adduct, thus preventing it from reattaching to the deprotected amine or causing other undesirable side reactions wikipedia.org. The deprotection reaction is rapid, typically complete within minutes, and can be monitored spectrophotometrically by observing the characteristic UV absorbance of the dibenzofulvene byproduct wikipedia.org. While stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can achieve faster deprotection, they are generally avoided in sequences containing aspartic acid due to the increased risk of aspartimide formation peptide.com. For this compound, the standard piperidine/DMF system is highly effective and well-optimized.
Although the Fmoc deprotection step is generally robust, certain side reactions can occur, particularly with specific amino acid residues. The most common issues include aspartimide formation from aspartic acid residues and, to a lesser extent, diketopiperazine formation, especially with C-terminal proline residues scholaris.cairis-biotech.de. The use of piperidine as the base in DMF is considered a mild condition that helps to minimize these side reactions compared to stronger bases wikipedia.orgscholaris.ca. The sulfone moiety of Met(O2) itself is chemically inert under these basic deprotection conditions and does not contribute to any unique side reactions during Fmoc cleavage. Therefore, the standard precautions for Fmoc chemistry, such as ensuring complete removal of the Fmoc group and efficient washing, are sufficient to maintain the integrity of the this compound residue during this step.
Methionine Oxidation Prevention Strategies in Peptide Synthesis (Contextual)
Methionine's unique thioether side chain, while conferring specific chemical properties, also makes it prone to oxidation. This oxidation can occur through various mechanisms during peptide synthesis, including exposure to atmospheric oxygen, reactive oxygen species (ROS), or acidic reagents used in cleavage cocktails iris-biotech.deresearchgate.netbiotage.com. The initial oxidation yields methionine sulfoxide (Met(O)), which exists as two diastereomers (S- and R-sulfoxides) and can potentially lead to epimerization at the alpha-carbon during coupling steps or alter peptide conformation iris-biotech.deresearchgate.netnih.gov. Further oxidation results in methionine sulfone (Met(O2)), an irreversible state that significantly alters the amino acid's chemical properties and can impact peptide structure and function iris-biotech.denih.gov. The extent of oxidation can also be influenced by the methionine residue's position within the peptide sequence, with those closer to the C-terminus being more exposed to oxidative conditions iris-biotech.de.
This compound represents a strategic solution to circumvent the inherent oxidation issues associated with native methionine. In this derivative, the sulfur atom is already in its highest oxidation state, the sulfone (-SO2-), which is significantly more stable and resistant to further oxidation under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions chemimpex.comiris-biotech.de. This pre-oxidation effectively "locks" the sulfur atom, preventing the formation of Met(O) and Met(O2) impurities during synthesis and cleavage iris-biotech.dechemimpex.comiris-biotech.de.
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols, utilizing established coupling reagents and deprotection strategies chemimpex.comiris-biotech.dep3bio.comsigmaaldrich.com. Its stability ensures that the methionine residue remains in its sulfone form throughout the synthetic process, contributing to higher purity and potentially improved yields of the target peptide, especially in sequences prone to oxidation or synthesized under demanding conditions iris-biotech.de.
Table 1: Methionine Oxidation States and Stability in Peptide Synthesis
| Amino Acid Derivative | Sulfur Oxidation State | Susceptibility to Oxidation during SPPS | Stability of Sulfone Group | Primary Advantage in Synthesis |
| Fmoc-Met-OH | Thioether (-S-) | High | Low | Native methionine properties |
| Fmoc-Met(O)-OH | Sulfoxide (-S(O)-) | Moderate | Moderate | Intermediate oxidation state |
| This compound | Sulfone (-SO2-) | Very Low / Inert | High | Prevents oxidation |
Sources: iris-biotech.deresearchgate.netbiotage.comnih.govchemimpex.comiris-biotech.de
When addressing methionine oxidation in peptide synthesis, several analogs and strategies are employed. This compound offers distinct advantages when compared to native Fmoc-Met-OH and its sulfoxide counterpart, Fmoc-Met(O)-OH, as well as non-sulfur-containing analogs like Norleucine (Nle).
Native Fmoc-Met-OH is highly susceptible to oxidation, often leading to significant impurity levels iris-biotech.debiotage.compeptide.com. Fmoc-Met(O)-OH provides a degree of protection but is still prone to further oxidation or reduction, and its presence can sometimes lead to epimerization during coupling researchgate.netnih.govpeptide.com. In contrast, this compound, with its inert sulfone group, exhibits high resistance to oxidation and a low potential for epimerization, leading to cleaner synthetic outcomes chemimpex.comiris-biotech.de.
Table 2: Comparative Properties of Methionine Analogs in Peptide Synthesis
| Amino Acid Analog | Oxidation Resistance | Potential for Epimerization | Impact on Coupling Efficiency | Suitability for Sulfur-Dependent Functions | Key Advantage in Preventing Oxidation |
| Fmoc-Met-OH | Low | Moderate | High | High (e.g., metal binding) | N/A (problematic) |
| Fmoc-Met(O)-OH | Moderate | Moderate to High | High | Moderate | Reduced oxidation compared to Met-OH |
| This compound | High | Low | High | Low (sulfur properties altered) | Inert sulfone group |
| Norleucine (Nle) | High | Negligible | High | None (no sulfur) | Non-oxidizable backbone |
Sources: iris-biotech.deresearchgate.netnih.govpeptide.comethz.ch
The choice between these analogs depends on the specific requirements of the peptide sequence and its intended application. For peptides where methionine oxidation is a persistent problem and the specific reactivity of the sulfur atom is not paramount, this compound offers a robust solution for achieving high-purity products.
V. Academic Applications of Peptides Containing Methionine Sulfone
Design and Synthesis of Bioactive Peptides
The incorporation of methionine sulfone into peptide sequences via Fmoc-met(O2)-OH serves as a strategic tool in the design and synthesis of novel bioactive peptides. This modification can significantly influence peptide behavior and interactions.
Influence of Methionine Sulfone on Peptide Conformation and Structure
Methionine sulfone (Met(O2)) is known to alter the physicochemical properties of peptides compared to their native methionine-containing counterparts. The oxidation of the thioether group in methionine to a sulfone introduces a more polar and bulky side chain. This change can subtly or significantly affect the peptide's three-dimensional structure, including its secondary and tertiary conformations. Studies have indicated that the presence of oxidized methionine residues can influence peptide folding pathways and the stability of specific structural motifs. For instance, the increased polarity might affect intra-peptide hydrogen bonding or hydrophobic interactions, leading to conformational shifts that can be critical for biological activity. While direct comparative studies quantifying specific conformational changes are often peptide-specific, the general principle is that the sulfone moiety acts as a structural perturbation.
Modulation of Peptide-Protein Interactions
The introduction of methionine sulfone into a peptide sequence can profoundly modulate its interactions with target proteins or receptors. The altered side chain chemistry—increased polarity and potential for hydrogen bonding—can change the binding affinity and specificity of the peptide. In some cases, oxidation of methionine to sulfone may reduce binding affinity by disrupting hydrophobic interactions crucial for recognition. Conversely, the introduced polarity might create new favorable interactions with polar residues on a protein surface, potentially enhancing binding or altering the mode of interaction. Research into peptide-based therapeutics often explores such modifications to fine-tune binding profiles for improved efficacy and reduced off-target effects.
Applications in Neuropeptide Synthesis and Neuroscience Research
Methionine-containing neuropeptides are central to numerous physiological processes in the nervous system. The oxidation of methionine residues in neuropeptides can occur endogenously or be deliberately induced during synthesis using building blocks like this compound. This modification is explored in neuroscience research for several reasons. Firstly, it can serve as a means to create peptide analogs with altered metabolic stability or receptor binding profiles, potentially leading to novel therapeutic agents for neurological disorders. Secondly, understanding the impact of methionine oxidation on neuropeptide function can provide insights into neurodegenerative diseases where oxidative stress plays a role. For example, studies on amyloid-beta peptides have investigated how methionine oxidation might influence their aggregation and toxicity in Alzheimer's disease cnr.itteknoscienze.com.
Protein Engineering and Modification Studies
This compound is a valuable reagent in protein engineering, enabling the site-specific incorporation of methionine sulfone to study protein stability, activity, and function.
Site-Specific Introduction of Methionine Sulfone
The synthesis of peptides containing methionine sulfone is typically achieved using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acid building blocks. This compound is a commercially available and widely used reagent for this purpose guidechem.comchemimpex.comchemicalbook.com. Its Fmoc group allows for standard Fmoc-based SPPS protocols, where the amino group is deprotected by a base (e.g., piperidine) before coupling the next amino acid. The methionine sulfone moiety is stable under these conditions. Researchers can strategically place this compound at specific positions within a peptide sequence to investigate the local or global effects of this modification. The efficiency of incorporation can be influenced by the peptide sequence and the specific coupling reagents used, but generally, it integrates well into standard SPPS workflows d-nb.info.
Table 1: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(methylsulfonyl)butanoic acid | sigmaaldrich.com |
| CAS Number | 163437-14-7 | chemimpex.comchemicalbook.com |
| Molecular Formula | C20H21NO6S | chemimpex.comchemicalbook.com |
| Molecular Weight | 403.45 g/mol | chemimpex.comchemicalbook.com |
| Appearance | White powder | chemimpex.comchemicalbook.comchemicalbook.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Storage Temperature | Store at Room Temperature / Store below +30°C | sigmaaldrich.comchemicalbook.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemicalbook.comchemicalbook.com |
| Optical Rotation | [α]D20 = -14 ± 2º (C=1% in DMF) | chemimpex.com |
Investigation of Protein Stability and Activity Alterations
Table 2: Impact of Methionine Oxidation on Peptide Properties (Illustrative Data)
| Peptide Sequence Fragment | Modification | Property Assessed | Result | Reference |
| TDP-43 (307–347) | Native Methionine | Solubility | Lower solubility, prone to aggregation | d-nb.info |
| TDP-43 (307–347) | Methionine Sulfoxide (B87167) | Solubility | Improved solubility compared to native, reduced by-products | d-nb.info |
| hPrP (109–135) | Native Methionine | Solubility & Purity | Moderate quality crude peptide, purification hampered by aggregation | d-nb.info |
| hPrP (109–135) | Methionine Sulfoxide | Solubility & Purity | Significantly improved quality and solubility, reduced by-products | d-nb.info |
| General Peptide | Methionine Sulfone | Hydrophobicity | Reduced hydrophobicity compared to native methionine | researchgate.net |
| General Peptide | Methionine Sulfone | Reversed-Phase HPLC Retention | Reduced retention in RPLC due to decreased hydrophobicity | researchgate.net |
(Note: Data in Table 2 are illustrative examples based on findings reported in the cited literature regarding methionine oxidation in peptides. Specific quantitative values for stability or activity alterations are highly sequence-dependent and context-specific.)
The study of methionine oxidation, facilitated by reagents like this compound, provides crucial insights into the role of redox modifications in peptide and protein function, stability, and interaction dynamics within biological systems.
Compound Name List
this compound
N-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfone
Fmoc-L-methionine sulfone
Fmoc-Met(O2)
this compound
Fmoc-L-Met(O2)-OH
Fmoc-Methionine(O2)-OH
N-Fmoc-L-Methionine sulfone, 98%
N-ALPHA-FMOC-L-METHIONINE-SULFONE
Fmoc-L-methionine sulfone ≥ 98% (HPLC)
(9H-Fluoren-9-yl)Methoxy]Carbonyl Met(O2)-OH
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(methylsulfonyl)butanoic acid
Methionine sulfone
Methionine sulfoxide
Fmoc-Met(O)-OH
Vi. Analytical Methodologies for Peptides Incorporating Fmoc Met O2 Oh
Chromatographic Techniques
Chromatography is the cornerstone of peptide analysis and purification, enabling the separation of the target peptide from a complex mixture of reagents, byproducts, and deletion sequences.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for both the analysis and purification of synthetic peptides, including those containing methionine sulfone. rsc.orgthermofisher.com The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (commonly C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.orgmdpi.com
Peptides incorporating the more polar Met(O2) residue generally exhibit shorter retention times compared to their non-oxidized methionine counterparts under typical RP-HPLC conditions. nih.gov This difference in hydrophilicity allows for the effective separation of oxidized and non-oxidized peptide forms. nih.gov The purity of the peptide is determined by integrating the peak area of the target peptide and expressing it as a percentage of the total peak area in the chromatogram. tec5usa.com For isolation, fractions corresponding to the main peak are collected, combined, and lyophilized to obtain the purified peptide.
Table 1: Typical RP-HPLC Conditions for Peptides with Fmoc-Met(O2)-OH
| Parameter | Condition |
| Column | C18, 5 µm particle size, 300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient, e.g., 5-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min (analytical) or higher (preparative) |
| Detection | UV absorbance at 214 nm and 280 nm |
This table presents a generalized set of starting conditions for RP-HPLC analysis of peptides. The actual parameters may need to be optimized based on the specific properties of the peptide.
The synthesis of peptides can sometimes lead to the formation of isomers, such as those arising from the epimerization of chiral centers. While the oxidation of methionine to methionine sulfone does not create a new chiral center at the sulfur atom (unlike the formation of methionine sulfoxide), the potential for epimerization at the alpha-carbon of amino acid residues during synthesis remains. mdpi.com
Advanced chromatographic techniques are employed to separate such subtle isomeric forms. Chiral chromatography, using chiral stationary phases (CSPs), can resolve enantiomeric or diastereomeric peptide isomers. windows.netnih.gov Techniques like supercritical fluid chromatography (SFC) and specialized HPLC columns, such as those based on polysaccharide derivatives, have shown success in separating protected amino acid isomers and could be applied to peptides containing this compound. mdpi.comnih.gov Furthermore, differential ion mobility spectrometry (IMS), which separates ions in the gas phase based on their shape and size, can be coupled with mass spectrometry to resolve isomeric peptides that are difficult to separate by chromatography alone. nih.gov
Spectrometric Characterization
Mass spectrometry is an indispensable tool for peptide analysis, providing a precise measurement of the molecular weight of the synthesized peptide. This allows for the direct verification of the incorporation of this compound. The oxidation of a methionine residue to methionine sulfone results in a characteristic mass increase of 32 Da (+2 oxygen atoms) compared to the peptide with an unmodified methionine. iris-biotech.de This mass shift is readily detectable by MS. iris-biotech.de
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. chempep.com Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the Met(O2) residue. nih.govru.nl In MS/MS, the peptide ion is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. A notable fragmentation pathway for peptides containing methionine sulfoxide (B87167) (Met(O)) is the neutral loss of 64 Da (methanesulfenic acid), which is a diagnostic marker for this modification. nih.govrsc.org While Met(O2) does not typically undergo this specific loss, the fragmentation pattern will still confirm the presence of the 32 Da modification at the methionine residue.
Table 2: Mass Spectrometry Data for a Hypothetical Peptide with and without Methionine Oxidation
| Peptide Sequence | Modification | Expected Monoisotopic Mass (Da) |
| Ac-Tyr-Val-Met-Gly-His-NH2 | Unmodified Methionine | 623.28 |
| Ac-Tyr-Val-Met(O)-Gly-His-NH2 | Methionine Sulfoxide | 639.28 |
| Ac-Tyr-Val-Met(O2)-Gly-His-NH2 | Methionine Sulfone | 655.27 |
This table illustrates the expected mass shifts for a model peptide upon oxidation of its methionine residue.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules, including peptides. While often more complex to implement than mass spectrometry for routine analysis, NMR can provide invaluable information about the three-dimensional structure and dynamics of a peptide in solution.
During solid-phase peptide synthesis using the Fmoc strategy, the N-terminal Fmoc protecting group is removed at the beginning of each coupling cycle. chempep.comnih.gov This deprotection is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com The cleaved Fmoc group and its piperidine adduct are strong chromophores, absorbing UV light with a characteristic maximum. nih.govthieme-connect.de
This property is exploited for real-time monitoring of the deprotection step. thieme-connect.deactivotec.com By continuously monitoring the UV absorbance of the waste stream from the synthesis reactor, one can observe a sharp increase in absorbance as the Fmoc-piperidine adduct is washed away, followed by a return to baseline. The area under this peak is proportional to the amount of Fmoc group removed, providing a quantitative measure of the coupling efficiency at each step. thieme-connect.de This allows for the optimization of deprotection times and the early detection of any problems during the synthesis. activotec.com
Electrophoretic Methods
Electrophoretic methods are powerful analytical techniques that separate molecules based on their differential migration in an electric field. For peptides, these techniques are highly sensitive to subtle changes in charge, size, and conformation, making them suitable for the analysis of peptides containing modified amino acids like methionine sulfone.
Capillary Electrophoresis (CE), particularly in the mode of Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique that serves as a valuable tool for the purity assessment and characterization of synthetic peptides, including those incorporating this compound. bio-rad.commdpi.com CZE separates analytes based on their mass-to-charge ratio and hydrodynamic size within a narrow fused-silica capillary filled with a background electrolyte (BGE). nih.gov It is often employed as an orthogonal method to HPLC, providing complementary information on peptide purity. nih.govnih.gov
The separation is conducted in a capillary, typically made of fused silica, which contains silanol (B1196071) groups on its inner surface. libretexts.org At pH values above 3, these silanol groups ionize to form negative SiO- groups, which attract a layer of positive ions from the BGE. When a voltage is applied, these solvated cations migrate toward the cathode, creating a bulk flow of the solution known as the electroosmotic flow (EOF). libretexts.org The apparent velocity of a peptide analyte is the vector sum of its own electrophoretic mobility and the EOF.
For peptide analysis, separations are often performed at low pH (typically pH 2.5). bio-rad.com Under these acidic conditions, the ionization of silanol groups is suppressed, which minimizes the EOF and reduces the adsorption of positively charged peptides to the capillary wall. nih.gov This results in sharp peaks and high separation efficiency.
Research Findings:
Research on the analysis of peptides with oxidized methionine residues provides insights directly applicable to those containing Met(O2).
Separation Principle: The primary basis for separation in CZE is the difference in the charge-to-mass ratio. While Met(O2) does not add a formal charge, the increase in mass and potential change in conformation can alter electrophoretic mobility. Studies have shown that CZE can separate peptides with identical formal charges, suggesting that factors like structure and adsorptive properties also play a role. nih.gov
Background Electrolyte (BGE): The composition of the BGE is critical for achieving optimal separation. cnr.it Acidic buffers, such as phosphate (B84403) or formic acid, are frequently used. bio-rad.comcsic.es For more hydrophobic peptides, organic modifiers like acetonitrile or methanol (B129727) may be added to the BGE to improve solubility and reduce wall interactions. nih.gov
Affinity Capillary Electrophoresis (ACE): This is a specialized CE technique that can enhance the separation of oxidized and non-oxidized peptides. In ACE, a selector that selectively interacts with one form of the peptide is added to the BGE. For example, silver(I) ions can be added to the BGE to form complexes with the thioether of non-oxidized methionine, altering its charge and mobility, thereby increasing its separation from the non-complexing methionine sulfoxide or sulfone forms. nih.gov
The table below summarizes typical experimental conditions used in the capillary electrophoresis of peptides, which can be adapted for analyzing peptides containing Met(O2).
| Parameter | Typical Value / Condition | Purpose / Rationale |
| Separation Mode | Capillary Zone Electrophoresis (CZE) | Separates based on charge-to-mass ratio; most common mode for peptides. libretexts.org |
| Capillary | Fused-silica, 30-75 µm i.d., 40-100 cm length | Provides a high surface-to-volume ratio for efficient heat dissipation. chromatographyonline.comresearchgate.net |
| Background Electrolyte (BGE) | 50-100 mM Phosphate or 1 M Formic Acid | Maintains constant pH and conductivity. Low pH (~2.5) protonates peptides and suppresses EOF. bio-rad.comcsic.es |
| BGE Additives | Acetonitrile, Methanol | Organic modifiers can improve the resolution of hydrophobic peptides. nih.gov |
| Applied Voltage | 10 to 30 kV | High voltage provides fast and efficient separations. bio-rad.comcsic.es |
| Temperature | 20-30 °C | Temperature control is crucial for reproducible migration times. csic.es |
| Injection | Hydrodynamic or Electrokinetic | Introduces a small, well-defined plug of the sample into the capillary. bio-rad.comcsic.es |
| Detection | UV Absorbance at 200-214 nm | Detects the peptide bond, allowing for near-universal peptide detection. researchgate.net |
Vii. Future Research Directions
Development of Novel Fmoc-Met(O2)-OH Synthesis Approaches
While this compound is commercially available as a building block for peptide synthesis chemimpex.com, there remains significant scope for developing novel, more efficient, cost-effective, and environmentally sustainable synthesis methodologies. Future research could explore:
Green Chemistry and Process Optimization: Investigating synthesis routes that adhere to green chemistry principles, such as utilizing less hazardous solvents, reducing waste generation, and improving atom economy. This could involve optimizing existing oxidation and Fmoc-protection protocols to increase yields, reduce reaction times, and enhance product purity, thereby lowering production costs.
Catalytic and Biocatalytic Methods: The development of new catalytic systems, including transition metal catalysts, organocatalysts, or enzymatic approaches, could offer more selective and efficient pathways for the oxidation of methionine to methionine sulfone and subsequent Fmoc protection. Biocatalysis, in particular, holds promise for achieving high specificity under mild conditions.
Flow Chemistry and Continuous Manufacturing: Exploring the application of continuous flow chemistry for the synthesis of this compound could provide better control over reaction parameters, improve safety profiles, and facilitate scalable production. This approach can lead to more consistent product quality and potentially higher throughput.
Exploration of New Applications in Synthetic Chemistry and Materials Science
The unique chemical properties imparted by the sulfone group in methionine sulfone residues, such as increased polarity and altered conformational behavior, present opportunities for novel applications in synthetic chemistry and materials science. Future research directions include:
Responsive Peptide Materials: Incorporating Met(O2) residues into peptide sequences could enable the design of advanced peptide-based materials with tunable properties. The polarity and potential stability of the sulfone group can be exploited to create stimuli-responsive hydrogels, self-assembling peptide structures, or smart materials that alter their conformation or solubility in response to specific environmental cues acs.org.
Biomaterials and Drug Delivery Systems: The enhanced polarity and potentially increased stability of Met(O2) residues may be advantageous for developing peptide-based drug delivery vehicles or biomaterials with improved biocompatibility, targeted interactions, or controlled release characteristics researchgate.net.
Peptide Therapeutics and Chemical Biology: Future research may focus on synthesizing peptide therapeutics that incorporate Met(O2) to achieve altered pharmacokinetic profiles, improved resistance to enzymatic degradation, or specific binding affinities. Furthermore, Met(O2)-containing peptides could serve as valuable probes in chemical biology for studying protein-protein interactions or as components in peptidomimetic drug design. The irreversible nature of methionine oxidation to the sulfone state acs.org could also be leveraged for applications requiring a permanently modified residue.
Advancements in Analytical Techniques for Characterization of Met(O2)-Containing Peptides
Precise and sensitive analytical methods are essential for the quality control, structural elucidation, and functional assessment of peptides containing Met(O2) residues. Future advancements in analytical techniques should aim to:
Enhanced Mass Spectrometry (MS) Capabilities: High-resolution mass spectrometry and tandem MS (MS/MS) are fundamental for peptide identification and sequencing. Future work should focus on refining these techniques to accurately detect and quantify Met(O2) residues, which exhibit a characteristic mass shift of +32 Da compared to methionine rsc.orgnih.gov. Developing targeted MS methods, potentially building upon strategies like Methionine Oxidation by Blocking (MObB) acs.org, could improve the specific quantification of Met(O2) in complex peptide mixtures and differentiate it from methionine sulfoxide (B87167) (Met(O)) and native methionine. Ion mobility-mass spectrometry (IM-MS) could also offer additional structural insights into Met(O2)-containing peptides, helping to distinguish conformational states or aggregation patterns pharmtech.com.
Chromatographic and Spectroscopic Integration: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) will continue to be vital for assessing peptide purity and separating modified forms ijsra.netresearchgate.net. The increased polarity of Met(O2) residues is expected to influence chromatographic retention times, necessitating method development for accurate separation and quantification nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy will remain crucial for detailed structural characterization and understanding the impact of Met(O2) incorporation on peptide conformation ijsra.netresearchgate.netnih.gov.
Development of Quantitative and Discriminatory Methods: A key area for advancement is the development of robust, high-throughput analytical methods capable of precisely quantifying Met(O2) levels while clearly distinguishing them from Met(O) and native Met residues. This could involve novel derivatization strategies, advanced data processing algorithms, or the creation of specialized reference standards.
Compound List:
this compound
Fmoc-D-methionine sulfone
Fmoc-Met(O)-OH
Fmoc-Met-OH
Fmoc-L-Cys(Trt)-OH
Fmoc-L-His (Trt)-OH
Fmoc-L-Trp(Boc)-OH
Fmoc-Cys(StBu)-OH
Fmoc-Cys(Thp)-OH
Fmoc-Cys(Dpm)-OH
Fmoc-His(2-Ns)-OH
Fmoc-Asp(OEpe)-OH
Data Table: Properties of Fmoc-D-methionine sulfone
| Property | Value | Source |
| CAS Number | 1247791-23-6 | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Molecular Formula | C₂₀H₂₁NO₆S | chemimpex.com |
| Molecular Weight | 403.5 | chemimpex.com |
| Melting Point | 156 - 161 °C | chemimpex.com |
| Appearance | White crystalline powder or off-white powder | chemimpex.com |
| Optical Rotation | [α]D20 = 12 ± 3 º (C=1 in DMF) | chemimpex.com |
Q & A
Basic: What are the standard protocols for integrating Fmoc-Met(O₂)-OH into Fmoc solid-phase peptide synthesis (SPPS)?
Methodological Answer:
Fmoc-Met(O₂)-OH is a pre-oxidized methionine derivative used to introduce methionine sulfoxide residues during SPPS. Key steps include:
- Solubility : Dissolve in DMF (1 mmol in 2 mL) for optimal coupling efficiency .
- Coupling Conditions : Use standard Fmoc-chemistry activators (e.g., HATU/DIPEA) at room temperature. Monitor coupling completion via Kaiser test or HPLC.
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min).
- Purification : Post-synthesis, purify via semi-preparative RP-HPLC (e.g., 0–50% acetonitrile gradient) to isolate the target peptide .
Basic: How do analytical methods (HPLC, TLC) ensure the purity and identity of Fmoc-Met(O₂)-OH?
Methodological Answer:
- HPLC Analysis : ≥98.0% purity is confirmed using reverse-phase C18 columns with UV detection (λ = 214 nm). Retention time consistency validates identity .
- TLC Verification : ≥98% purity via silica gel plates (e.g., chloroform/methanol/acetic acid eluent). Spots are visualized under UV or with ninhydrin staining .
- Mass Spectrometry : ESI-MS confirms molecular weight (expected: 387.11 Da; observed: 387.45 Da) .
Advanced: How does the oxidation state of methionine impact peptide stability and experimental outcomes?
Methodological Answer:
Methionine sulfoxide formation (via HOCl or other oxidants) alters peptide conformation and function. Key considerations:
- Reactivity : Fmoc-Met(O₂)-OH is resistant to further oxidation, making it suitable for studies requiring stable sulfoxide residues. Competing thiols (e.g., in α-coenzyme A) exhibit slower oxidation kinetics (activation energy: 49.7 kJ/mol vs. 77.7 kJ/mol for α-coenzyme amide) .
- Stability : Sulfoxide residues may reduce aggregation propensity but can affect receptor binding. Use redox buffers (e.g., DTT) cautiously to avoid unintended reduction .
Advanced: How can researchers reconcile discrepancies in purity data (e.g., acidimetry vs. HPLC) for Fmoc-Met(O₂)-OH?
Methodological Answer:
- Acidimetry (≥95.0%) : Measures free carboxylic acid groups but may underestimate purity due to non-acidic impurities.
- HPLC/TLC (≥98.0%) : Detects UV-active contaminants. Discrepancies arise from non-UV-absorbing species (e.g., salts).
- Resolution : Cross-validate with multiple methods (e.g., NMR for enantiomeric purity ≥99.0%) and source from vendors with COA documentation .
Advanced: What strategies optimize RP-HPLC purification of peptides containing Fmoc-Met(O₂)-OH?
Methodological Answer:
- Gradient Optimization : Use shallow gradients (e.g., 0.5% acetonitrile/min) to resolve sulfoxide-containing peptides from byproducts.
- Column Selection : C18 columns with 300 Å pore size improve resolution for larger peptides.
- Yield Improvement : Adjust pH (0.1% TFA in mobile phase) and temperature (40°C) to enhance peak shape. In one study, a 30% yield was achieved for a 12-residue peptide .
Basic: What are the recommended storage conditions to prevent degradation of Fmoc-Met(O₂)-OH?
Methodological Answer:
- Short-Term : Store at 2–30°C in a desiccator to avoid moisture absorption .
- Long-Term : For extended stability, aliquot and store at –20°C to –80°C under inert gas (e.g., argon) .
- Handling : Use anhydrous DMF for dissolution to prevent hydrolysis .
Advanced: How do competing thiols in peptide sequences affect the oxidation kinetics of methionine residues?
Methodological Answer:
- Competitive Kinetics : In the presence of HOCl, methionine oxidizes faster than disulfides (e.g., DTNB). Rate constants vary by thiol charge state (e.g., 3,3'-dithiodipropionic acid’s dianion reacts slower than neutral species) .
- Mitigation : Use stoichiometric control of oxidants or introduce protecting groups (e.g., acetamidomethyl) on competing thiols .
Basic: What safety precautions are critical when handling Fmoc-Met(O₂)-OH?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing and dissolution to prevent inhalation of fine particles .
- Spill Management : Collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: Can Fmoc-Met(O₂)-OH be used in automated peptide synthesizers, and what modifications are needed?
Methodological Answer:
- Compatibility : Compatible with automated synthesizers using Fmoc protocols.
- Modifications : Extend coupling times (30–60 min) for sterically hindered residues. Pre-activate with Oxyma Pure/DIC for improved efficiency .
Advanced: How does methionine sulfoxide incorporation influence peptide-protein interaction studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
